molecular formula C10H16O4 B15045712 (1R,2R,4R)-2-(acetyloxy)-4-methylcyclohexane-1-carboxylic acid

(1R,2R,4R)-2-(acetyloxy)-4-methylcyclohexane-1-carboxylic acid

Cat. No.: B15045712
M. Wt: 200.23 g/mol
InChI Key: NRTQCUWVVQFZIC-FTLITQJKSA-N
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Description

(1R,2R,4R)-2-(acetyloxy)-4-methylcyclohexane-1-carboxylic acid is a chiral compound with a unique structure that includes an acetyloxy group and a carboxylic acid group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R,4R)-2-(acetyloxy)-4-methylcyclohexane-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclohexane derivative.

    Functional Group Introduction: Introduction of the acetyloxy group can be achieved through esterification reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

    Chiral Resolution: The final step involves chiral resolution to obtain the desired (1R,2R,4R) enantiomer, which can be achieved using chiral catalysts or chiral chromatography techniques.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyloxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

(1R,2R,4R)-2-(acetyloxy)-4-methylcyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1R,2R,4R)-2-(acetyloxy)-4-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group may play a role in binding to active sites, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    (1R,2R,4R)-2-hydroxy-4-methylcyclohexane-1-carboxylic acid: Similar structure but with a hydroxy group instead of an acetyloxy group.

    (1R,2R,4R)-2-(methoxy)-4-methylcyclohexane-1-carboxylic acid: Similar structure but with a methoxy group instead of an acetyloxy group.

Uniqueness: (1R,2R,4R)-2-(acetyloxy)-4-methylcyclohexane-1-carboxylic acid is unique due to the presence of the acetyloxy group, which can impart different chemical reactivity and biological activity compared to its analogs. The specific stereochemistry also plays a crucial role in its interactions and properties.

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

(1R,2R,4R)-2-acetyloxy-4-methylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H16O4/c1-6-3-4-8(10(12)13)9(5-6)14-7(2)11/h6,8-9H,3-5H2,1-2H3,(H,12,13)/t6-,8-,9-/m1/s1

InChI Key

NRTQCUWVVQFZIC-FTLITQJKSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C)C(=O)O

Canonical SMILES

CC1CCC(C(C1)OC(=O)C)C(=O)O

Origin of Product

United States

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